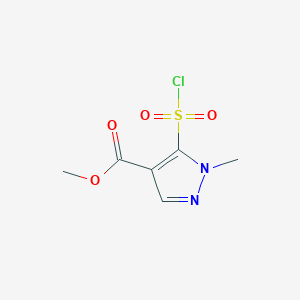
Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate, also known as Methyl 5-CS-1-MPC, is an organosulfur compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and organic solvents. Methyl 5-CS-1-MPC is an important reagent in organic synthesis, and it has many biochemical and physiological effects when used in laboratory experiments.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate, focusing on six unique applications:
Pharmaceutical Intermediates
Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in reactions that form the backbone of many drugs, particularly those targeting specific enzymes or receptors in the body. This compound’s ability to introduce sulfonyl and carboxylate groups makes it valuable in creating molecules with enhanced biological activity and stability .
Agricultural Chemicals
In the field of agrochemistry, this compound serves as a precursor for the synthesis of herbicides, fungicides, and insecticides. Its reactive chlorosulfonyl group can be used to modify other molecules, enhancing their ability to interact with biological targets in pests or weeds. This application is crucial for developing new agricultural chemicals that are more effective and environmentally friendly .
Material Science
Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate is also employed in the development of advanced materials. Its incorporation into polymers and other materials can impart unique properties such as increased thermal stability, chemical resistance, and mechanical strength. This makes it useful in creating high-performance materials for various industrial applications .
Catalysis
In catalysis, this compound is used to synthesize catalysts that facilitate various chemical reactions. Its structure allows it to act as a ligand or a catalyst precursor, enabling the formation of complexes that can accelerate reactions under mild conditions. This is particularly important in green chemistry, where the goal is to develop more sustainable and efficient chemical processes .
Analytical Chemistry
Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate is utilized in analytical chemistry for the derivatization of compounds. This process enhances the detection and quantification of various analytes in complex mixtures. Its ability to react with different functional groups makes it a versatile tool in the analysis of pharmaceuticals, environmental samples, and biological fluids .
Bioconjugation
In bioconjugation, this compound is used to link biomolecules such as proteins, peptides, and nucleic acids to various probes or surfaces. Its reactive groups allow for the formation of stable covalent bonds, facilitating the study of biological processes and the development of diagnostic tools. This application is essential in biotechnology and medical research, where precise and stable bioconjugates are required .
Propiedades
IUPAC Name |
methyl 5-chlorosulfonyl-1-methylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O4S/c1-9-5(14(7,11)12)4(3-8-9)6(10)13-2/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVDDLLUYKYWSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)OC)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2507843.png)


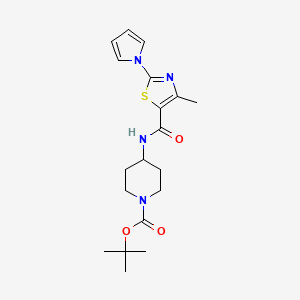
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B2507850.png)
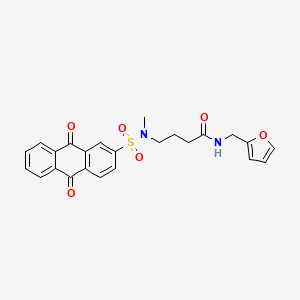
![3-allyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2507852.png)

![4-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2507855.png)
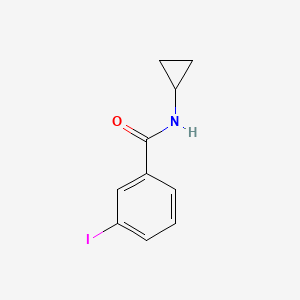
![N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2507860.png)
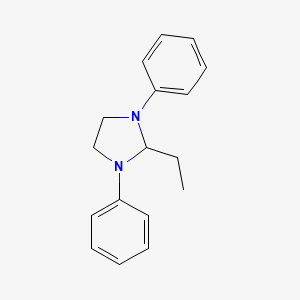
![(3,4-Dimethoxyphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2507862.png)
![(2,2-Difluorospiro[2.3]hexan-1-yl)methanesulfonyl chloride](/img/structure/B2507866.png)